molecular formula C11H16ClN3O B1398462 N-(4-Pyridinylmethyl)-2-pyrrolidinecarboxamide hydrochloride CAS No. 1236262-54-6

N-(4-Pyridinylmethyl)-2-pyrrolidinecarboxamide hydrochloride

Cat. No.: B1398462
CAS No.: 1236262-54-6
M. Wt: 241.72 g/mol
InChI Key: LWMANVJXUJMOFR-UHFFFAOYSA-N
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Description

N-(4-Pyridinylmethyl)-2-pyrrolidinecarboxamide hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by the presence of a pyridine ring attached to a pyrrolidine carboxamide group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Pyridinylmethyl)-2-pyrrolidinecarboxamide hydrochloride typically involves the reaction of 4-pyridinemethanol with 2-pyrrolidinecarboxylic acid under specific conditions. The reaction is often catalyzed by a suitable base and carried out in an organic solvent such as dichloromethane. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Pyridinylmethyl)-2-pyrrolidinecarboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens (e.g., chlorine) in the presence of a catalyst.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted pyridine compounds, which can be further utilized in various applications.

Scientific Research Applications

N-(4-Pyridinylmethyl)-2-pyrrolidinecarboxamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Pyridinylmethyl)-2-pyrrolidinecarboxamide hydrochloride involves its interaction with specific molecular targets. In medicinal research, it has been shown to modulate neurotransmitter systems, potentially through the inhibition of certain enzymes or receptors. The exact pathways and molecular targets are still under investigation, but its effects on cognitive function have been noted in animal models.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Pyridinylmethyl)-2-pyrrolidinecarboxamide hydrochloride stands out due to its unique combination of a pyridine ring and a pyrrolidine carboxamide group, which imparts distinct chemical properties and biological activities. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

IUPAC Name

N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.ClH/c15-11(10-2-1-5-13-10)14-8-9-3-6-12-7-4-9;/h3-4,6-7,10,13H,1-2,5,8H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMANVJXUJMOFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NCC2=CC=NC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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